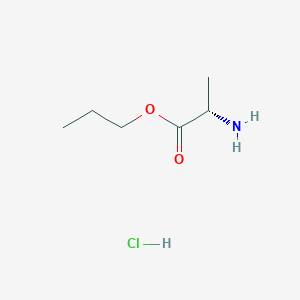

(S)-propyl 2-aminopropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-propyl 2-aminopropanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2.ClH . It is also known as “(S)-Isopropyl-2-aminopropanoate Hydrochloride” and "isopropyl (2S)-2-aminopropanoate hydrochloride" .

Molecular Structure Analysis

The InChI code for “(S)-propyl 2-aminopropanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(S)-propyl 2-aminopropanoate hydrochloride” has a molecular weight of 167.64 . The compound is in physical form .Applications De Recherche Scientifique

Immunosuppressive Drug Development

A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, structurally simplified from myriocin, highlights the potential of these compounds as immunosuppressive agents. The research found that the absolute configuration at the quaternary carbon affects activity, with certain hydroxyalkyl or lower alkyl groups being favorable for potent immunosuppressive activity. One compound, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, demonstrated significant activity, suggesting its utility in organ transplantation M. Kiuchi et al., 2000.

Corrosion Inhibition

Research on amino acid-based imidazolium zwitterions, including a compound similar to "(S)-propyl 2-aminopropanoate hydrochloride," indicated their high efficacy as corrosion inhibitors for mild steel. These novel compounds showed remarkable inhibition efficiency, with one variant achieving up to 96.08% efficiency at low concentrations. This study highlights the potential of these compounds in protecting metals from corrosion V. Srivastava et al., 2017.

Uterine Relaxant Activity

A series of novel racemic compounds, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, were synthesized and shown to exhibit potent uterine relaxant activity. These compounds delayed the onset of labor in pregnant rats and displayed higher cAMP releasing potential than isoxsuprine hydrochloride, with minimal cardiac stimulant potential. This research suggests the therapeutic potential of these compounds in managing preterm labor C. Viswanathan et al., 2006.

Synthesis of Novel Compounds with Therapeutic Applications

Studies have also focused on the synthesis of novel compounds for potential therapeutic applications. For example, the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters were explored using a compound structurally related to "(S)-propyl 2-aminopropanoate hydrochloride." This research underpins the development of new drugs by providing foundational knowledge on the synthesis and configuration of bioactive compounds S. Drewes et al., 1992.

Safety and Hazards

“(S)-propyl 2-aminopropanoate hydrochloride” is classified as a warning substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

propyl (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-9-6(8)5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGTEGRZQSNTH-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-propyl 2-aminopropanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)

![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)

![3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2839287.png)